molecular formula C13H21ClSi B2861507 Phenylhexylmethyl chlorosilane CAS No. 139989-80-3

Phenylhexylmethyl chlorosilane

Cat. No. B2861507
CAS RN: 139989-80-3
M. Wt: 240.85
InChI Key: YCAAMDYFQRZLBR-UHFFFAOYSA-N
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Description

Phenylhexylmethyl chlorosilane is an organosilicon compound used in scientific research and industrial applications. It is a chlorosilane with a phenyl group, a hexyl group, and a methyl group attached to the silicon atom. The molecular formula of Phenylhexylmethyl chlorosilane is C13H21ClSi .


Molecular Structure Analysis

Phenylhexylmethyl chlorosilane has a molecular weight of 240.84400 . The structure includes a silicon atom to which a phenyl group, a hexyl group, and a methyl group are attached.


Chemical Reactions Analysis

Chlorosilanes, including Phenylhexylmethyl chlorosilane, can undergo various reactions. For instance, they can be oxidized when encapsulated inside a silicon oxide cell previously prepared in an argon atmosphere . Also, the hydrolysis of chlorosilanes has been studied computationally .


Physical And Chemical Properties Analysis

Phenylhexylmethyl chlorosilane has a density of 0.95 g/cm3 and a boiling point of 292.2ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Surface Modification and Analysis

Organosilanes, including chlorosilanes, are widely used for surface modification to alter the properties of various materials. For instance, the surface modification of natural minerals with chlorosilanes enhances their sorption capacities for nonpolar aromatic contaminants, demonstrating their potential in environmental clean-up technologies (Huttenloch, Roehl, & Czurda, 2001). Similarly, silicon network polymers obtained from trichlorosilanes show unique optical properties due to their high-dimensional network structure, suggesting applications in materials science (Furukawa, Fujino, & Matsumoto, 1990).

Chromatography

Organosilane compounds are integral to the development of chromatographic materials. Reversed-phase chromatography columns, utilizing organosilane-treated surfaces, offer improved resolution for the separation of therapeutic agents and other compounds, indicating their importance in pharmaceutical analysis (Honigberg, Stewart, Smith, & Hester, 1975).

Polymer Nanocomposites

The use of organosilanes for modifying halloysite nanotubes (HNT) in polymer nanocomposites significantly affects the material's mechanical properties. This demonstrates the role of organosilanes in enhancing material properties for various applications, including automotive and aerospace components (Carli, Daitx, Soares, Crespo, & Mauler, 2014).

Environmental Technologies

Surface-modified materials with organosilanes show enhanced sorption capabilities for aromatic compounds, suggesting their use in water treatment and environmental remediation. The modification with phenyl-containing chlorosilanes, in particular, has demonstrated improved affinity for aromatic compounds, offering a potential pathway for the removal of pollutants from water (Huttenloch, Roehl, & Czurda, 2001).

Safety and Hazards

While specific safety data for Phenylhexylmethyl chlorosilane was not found, chlorosilanes are generally considered hazardous. They are highly flammable, toxic if inhaled, cause severe skin burns and eye damage, and are harmful if swallowed or in contact with skin .

Future Directions

The future of chlorosilanes, including Phenylhexylmethyl chlorosilane, seems promising. The global Chlorosilane market is expected to reach USD 31.1 billion by 2030, growing at a CAGR of 21% from 2021 to 2030 . This growth is driven by the increasing supply of solar generation plants around developing regions and increasing concerns linked with global warming .

Mechanism of Action

Target of Action

Phenylhexylmethyl chlorosilane is a type of chlorosilane, a group of compounds that have been widely used in various industries due to their reactivity and versatility . The primary targets of Phenylhexylmethyl chlorosilane are likely to be similar to other chlorosilanes, which include various organic and inorganic substances that can react with the chlorosilane group . .

Mode of Action

The mode of action of Phenylhexylmethyl chlorosilane is primarily through its reactivity with other substances. Chlorosilanes, including Phenylhexylmethyl chlorosilane, are known to readily react with water to form corrosive and toxic hydrogen chloride gas and hydrochloric acid . This reaction is a key aspect of their mode of action.

Biochemical Pathways

For example, chlorosilanes have been found to catalyze the redistribution reaction of hydrosilane and chlorosilane in different solvents to produce hydrochlorosilanes .

Result of Action

Inhalation of chlorosilane vapors or hydrochloric acid vapors or mist may cause irritation of and/or damage to the respiratory tract .

Action Environment

The action of Phenylhexylmethyl chlorosilane can be influenced by various environmental factors. For example, the presence of water can trigger the hydrolysis of chlorosilanes, leading to the formation of hydrogen chloride gas and hydrochloric acid . Additionally, the reaction of Phenylhexylmethyl chlorosilane can be affected by the presence of other substances, such as solvents, that can interact with the chlorosilane group .

properties

IUPAC Name

chloro-hexyl-methyl-phenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClSi/c1-3-4-5-9-12-15(2,14)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAAMDYFQRZLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](C)(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylhexylmethyl chlorosilane

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